Cas no 24115-22-8 (4-(4-Fluoro-phenoxy)butanenitrile)
4-(4-Fluoro-phenoxy)butanenitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-FLUOROPHENOXY)BUTANENITRILE
- AKOS000172400
- ZAA11522
- CS-0246011
- EN300-31520
- Z54446522
- 831-001-1
- 4-(4-Fluoro-phenoxy)butanenitrile
- 24115-22-8
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- MDL: MFCD07352242
- Inchi: 1S/C10H10FNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,8H2
- InChI Key: VKAVNVYGDUPOOW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OCCCC#N
Computed Properties
- Exact Mass: 179.074642105Da
- Monoisotopic Mass: 179.074642105Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33Ų
4-(4-Fluoro-phenoxy)butanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600550-25mg |
4-(4-Fluoro-phenoxy)butanenitrile |
24115-22-8 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600550-50mg |
4-(4-Fluoro-phenoxy)butanenitrile |
24115-22-8 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600550-250mg |
4-(4-Fluoro-phenoxy)butanenitrile |
24115-22-8 | 250mg |
$ 275.00 | 2022-06-04 | ||
| abcr | AB432686-1 g |
4-(4-Fluoro-phenoxy)butanenitrile |
24115-22-8 | 1g |
€561.60 | 2023-04-23 | ||
| abcr | AB432686-5 g |
4-(4-Fluoro-phenoxy)butanenitrile |
24115-22-8 | 5g |
€1,291.40 | 2023-04-23 | ||
| Ambeed | A634699-1g |
4-(4-Fluorophenoxy)butanenitrile |
24115-22-8 | 97% | 1g |
$369.0 | 2024-07-28 | |
| A2B Chem LLC | AV27254-50mg |
4-(4-Fluorophenoxy)butanenitrile |
24115-22-8 | 95% | 50mg |
$91.00 | 2024-04-20 | |
| A2B Chem LLC | AV27254-100mg |
4-(4-Fluorophenoxy)butanenitrile |
24115-22-8 | 95% | 100mg |
$123.00 | 2024-04-20 | |
| A2B Chem LLC | AV27254-250mg |
4-(4-Fluorophenoxy)butanenitrile |
24115-22-8 | 95% | 250mg |
$158.00 | 2024-04-20 | |
| A2B Chem LLC | AV27254-500mg |
4-(4-Fluorophenoxy)butanenitrile |
24115-22-8 | 95% | 500mg |
$265.00 | 2024-04-20 |
4-(4-Fluoro-phenoxy)butanenitrile Suppliers
4-(4-Fluoro-phenoxy)butanenitrile Related Literature
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-(4-Fluoro-phenoxy)butanenitrile
4-(4-Fluoro-phenoxy)butanenitrile (CAS No. 24115-22-8): A Comprehensive Overview
4-(4-Fluoro-phenoxy)butanenitrile, identified by its CAS number 24115-22-8, is a significant compound in the realm of pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoro-substituted phenoxy group and a nitrile moiety makes it a versatile intermediate for synthesizing various bioactive molecules.
The chemical structure of 4-(4-Fluoro-phenoxy)butanenitrile consists of a butanenitrile backbone linked to a phenoxy group, which is further substituted with a fluorine atom. This configuration imparts distinct electronic and steric properties, making it an attractive candidate for medicinal chemistry investigations. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, which has been widely exploited in the development of modern therapeutics.
In recent years, there has been a surge in research focused on fluorinated compounds due to their favorable pharmacokinetic profiles. Studies have demonstrated that fluorine atoms can modulate the lipophilicity, solubility, and overall bioavailability of drug candidates. The incorporation of fluorine into pharmaceuticals has led to the development of several blockbuster drugs, including antiviral and anticancer agents. 4-(4-Fluoro-phenoxy)butanenitrile represents a promising scaffold for further derivatization, potentially leading to novel therapeutic entities.
The nitrile group in the structure of 4-(4-Fluoro-phenoxy)butanenitrile also contributes to its reactivity and utility as a synthetic intermediate. Nitriles are versatile functional groups that can be converted into carboxylic acids, amides, or tetrazoles through various chemical transformations. These conversions are crucial for constructing complex molecular architectures, which are often required in the design of biologically active compounds. The combination of the fluoro-phenoxy and nitrile functionalities makes this compound a valuable building block for synthetic chemists.
Recent advancements in computational chemistry have further enhanced the understanding of 4-(4-Fluoro-phenoxy)butanenitrile's properties. Molecular modeling studies have revealed insights into its interactions with biological targets, providing a rational basis for designing optimized derivatives. These studies have been instrumental in identifying lead compounds for further preclinical development. The integration of computational methods with traditional wet chemistry approaches has accelerated the discovery process in pharmaceutical research.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases play critical roles in various disease pathways, making them attractive therapeutic targets. 4-(4-Fluoro-phenoxy)butanenitrile has been explored as a precursor for synthesizing kinase inhibitors due to its ability to modulate enzyme activity through competitive or non-competitive binding mechanisms. Preliminary studies have indicated promising results in vitro, suggesting its potential as a lead compound for further optimization.
In addition to its applications in drug development, 4-(4-Fluoro-phenoxy)butanenitrile has found utility in materials science and agrochemical research. Its unique structural features make it suitable for designing novel polymers and specialty chemicals with tailored properties. For instance, fluorinated phenoxy groups can enhance the thermal stability and chemical resistance of polymer matrices, making them ideal for high-performance applications.
The synthesis of 4-(4-Fluoro-phenoxy)butanenitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyanation steps. Advances in green chemistry principles have also led to the development of more sustainable synthetic methodologies, reducing waste generation and energy consumption.
The safety profile of 4-(4-Fluoro-phenoxy)butanenitrile is another critical aspect that has been thoroughly evaluated through toxicological studies. These studies have assessed its acute and chronic toxicity, as well as potential long-term health effects. The compound has demonstrated moderate toxicity at high concentrations but exhibits low toxicity at therapeutic levels when used appropriately.
In conclusion, 4-(4-Fluoro-phenoxy)butanenitrile (CAS No. 24115-22-8) is a multifaceted compound with significant potential in pharmaceutical and chemical research. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, particularly kinase inhibitors targeting various diseases. Furthermore, its applications extend beyond drug development into materials science and agrochemicals. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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